molecular formula C23H26N3NaO3 B12777294 CG6Ayb4C2Z CAS No. 477721-26-9

CG6Ayb4C2Z

Cat. No.: B12777294
CAS No.: 477721-26-9
M. Wt: 415.5 g/mol
InChI Key: TZQRGTKBSUXZSE-UHFFFAOYSA-M
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Description

It is a chemical compound with the molecular formula C23H26N3O3.Na and a molecular weight of 415.46 . This compound has been studied for its potential pharmacological applications, particularly in the field of analgesics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-58996 Sodium involves the combination of specific chemical moieties. The molecular structure includes a benzoic acid derivative, which is modified with a piperidine ring and a cyanophenyl group . The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of M-58996 Sodium follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

M-58996 Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of M-58996 Sodium with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of M-58996 Sodium involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

M-58996 Sodium can be compared with other similar compounds in terms of its structure and pharmacological properties:

Conclusion

M-58996 Sodium, identified by the unique ingredient identifier CG6Ayb4C2Z, is a compound with significant potential in the field of analgesics. Its unique chemical structure and mechanism of action make it a valuable compound for scientific research and therapeutic applications.

Properties

CAS No.

477721-26-9

Molecular Formula

C23H26N3NaO3

Molecular Weight

415.5 g/mol

IUPAC Name

sodium;4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoate

InChI

InChI=1S/C23H27N3O3.Na/c1-25(21-8-6-20(7-9-21)22(27)28)17-23(29)11-14-26(15-12-23)13-10-18-2-4-19(16-24)5-3-18;/h2-9,29H,10-15,17H2,1H3,(H,27,28);/q;+1/p-1

InChI Key

TZQRGTKBSUXZSE-UHFFFAOYSA-M

Canonical SMILES

CN(CC1(CCN(CC1)CCC2=CC=C(C=C2)C#N)O)C3=CC=C(C=C3)C(=O)[O-].[Na+]

Origin of Product

United States

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